(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
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Overview
Description
(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Formation of the Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring.
Introduction of the Nitrile Group: Conversion of a suitable functional group to a nitrile group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
- (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
- (3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Uniqueness
(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIZMHGJUWIHY-MUWHJKNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)N1)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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